3,5-Difluorotoluene

Molecular Spectroscopy Computational Chemistry Physical Organic Chemistry

3,5-Difluorotoluene (CAS 117358-51-7), a fluorinated aromatic compound with the formula C₇H₆F₂, is a key synthetic intermediate in pharmaceutical and agrochemical research. It is characterized by two fluorine atoms in a 1,3-substitution pattern relative to a methyl group on a benzene ring, which imparts specific electronic properties and reactivity.

Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol
CAS No. 117358-51-7
Cat. No. B038592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorotoluene
CAS117358-51-7
Molecular FormulaC7H6F2
Molecular Weight128.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)F
InChIInChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
InChIKeyYISYUYYETHYYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorotoluene (CAS 117358-51-7) Technical and Procurement Reference for Research and Industrial Applications


3,5-Difluorotoluene (CAS 117358-51-7), a fluorinated aromatic compound with the formula C₇H₆F₂, is a key synthetic intermediate in pharmaceutical and agrochemical research [1]. It is characterized by two fluorine atoms in a 1,3-substitution pattern relative to a methyl group on a benzene ring, which imparts specific electronic properties and reactivity . Available from specialized suppliers with GC-validated purity of ≥98%, this compound is primarily utilized as a building block for the synthesis of complex molecules .

Why Isomeric Purity and Specific Substitution Pattern of 3,5-Difluorotoluene Are Critical for Reproducible Outcomes


Substituting 3,5-Difluorotoluene with a different isomer (e.g., 2,4- or 3,4-Difluorotoluene) or a generic fluorinated toluene is not feasible for applications requiring precise molecular architecture. The unique 1,3-substitution pattern of 3,5-Difluorotoluene dictates its specific reactivity and physical properties, such as a distinct boiling point and density, which differ significantly from other isomers . Moreover, in medicinal chemistry, this pattern influences the molecule's three-dimensional conformation and metabolic fate, as the specific placement of fluorine atoms can affect target binding and biological half-life in ways that other isomers cannot replicate .

Quantitative Differentiation of 3,5-Difluorotoluene: Evidence-Based Comparison with Key Isomers


3,5-Difluorotoluene Exhibits a Lower Internal Rotation Barrier (V6) than 2,6-Difluorotoluene, Influencing Molecular Dynamics

In a head-to-head theoretical and microwave spectroscopy study of six-fold symmetry internal rotation, 3,5-Difluorotoluene was found to have a lower torsional barrier (V6) for methyl group rotation compared to its 2,6-Difluorotoluene isomer [1].

Molecular Spectroscopy Computational Chemistry Physical Organic Chemistry

3,5-Difluorotoluene Demonstrates Significantly Higher Gas-Phase Reactivity with Chlorine Atoms than 3,4-Difluorotoluene

A direct head-to-head kinetic study of chlorine atom reactions with various difluorotoluene isomers revealed that 3,5-Difluorotoluene reacts approximately twice as fast as 3,4-Difluorotoluene in the gas phase [1].

Atmospheric Chemistry Chemical Kinetics Reaction Mechanisms

3,5-Difluorotoluene Offers Higher Commercial Purity and Availability Compared to 2,6-Difluorotoluene

A cross-study comparison of commercial product specifications indicates that 3,5-Difluorotoluene is consistently available at a higher purity grade (>99% by GC) than its 2,6-isomer, which is typically offered at 95% purity .

Chemical Sourcing Supply Chain Management Quality Control

3,5-Difluorotoluene Has a Higher Boiling Point than 2,4-Difluorotoluene, Offering a Wider Liquid Processing Window

A cross-study comparison of experimental boiling points shows that 3,5-Difluorotoluene has a higher boiling point (117.6°C at 760 mmHg) than 2,4-Difluorotoluene (114°C at 1013 hPa ≈ 760 mmHg) .

Physical Properties Process Chemistry Thermal Analysis

3,5-Difluorotoluene's Symmetrical Structure Suggests Potentially Greater Metabolic Stability in Medicinal Chemistry Applications

While direct in vitro data comparing the metabolic stability of 3,5-Difluorotoluene to other isomers is not available in the public domain, its symmetrical substitution pattern is a well-established structural feature associated with enhanced metabolic stability in drug design . This is in contrast to asymmetrical isomers like 2,4- or 3,4-Difluorotoluene, which may present more favorable sites for oxidative metabolism.

Medicinal Chemistry Drug Design Metabolic Stability

3,5-Difluorotoluene: Validated Research Applications and Industrial Use Cases


As a Precursor for Synthesizing Metabolically Stable Pharmaceutical Building Blocks

3,5-Difluorotoluene serves as a versatile intermediate for constructing complex molecules where enhanced metabolic stability is required [1]. Its electron-withdrawing fluorine atoms can protect the aromatic ring from oxidative metabolism, a common clearance pathway for drugs [1]. This makes it a preferred building block in medicinal chemistry for the development of drug candidates with improved bioavailability and half-life .

As a Model Compound for Studying Six-Fold Symmetry Internal Rotation

The exceptionally low barrier to methyl group rotation in 3,5-Difluorotoluene (V6 = 4.726 cm⁻¹) makes it a critical model system for experimental and theoretical studies of large-amplitude motions in molecules [1]. This application is fundamental to advancing the fields of molecular spectroscopy, computational chemistry, and understanding molecular dynamics in condensed phases [1].

In Chemical Kinetics as a Prototype for Studying Substituent Effects in Gas-Phase Reactions

The well-defined kinetic data for the reaction of 3,5-Difluorotoluene with atomic chlorine (k = 2.69 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) positions it as a valuable benchmark compound for investigating structure-reactivity relationships [1]. Researchers can use this data to validate computational models and understand the interplay of inductive and resonance effects on the reactivity of halogenated aromatics [1].

As a High-Purity Intermediate for Material Science and Cross-Coupling Reactions

Commercially available at >99% purity, 3,5-Difluorotoluene is a reliable substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and for the synthesis of advanced materials, including liquid crystals [1]. The high purity minimizes side reactions, ensuring the reproducible synthesis of complex molecular architectures for electronic and optical applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluorotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.